Diethyl 2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]propanedioate
Overview
Description
. This compound is a derivative of malonic ester and is characterized by the presence of ethoxyphenoxy and ethoxyethyl groups attached to the propanedioate backbone.
Scientific Research Applications
Diethyl 2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]propanedioate typically involves the alkylation of diethyl malonate. The process begins with the formation of the enolate ion of diethyl malonate by treating it with a strong base such as sodium ethoxide in ethanol . This enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide, such as 2-[2-(3-ethoxyphenoxy)ethoxy]ethyl bromide, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]propanedioate undergoes various chemical reactions, including:
Alkylation: The enolate ion of the compound can react with alkyl halides to form substituted products.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used to generate the enolate ion.
Alkyl Halides: Used for alkylation reactions.
Aqueous Hydrochloric Acid: Used for hydrolysis and decarboxylation reactions.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions.
Mechanism of Action
The mechanism of action of diethyl 2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]propanedioate involves its conversion to reactive intermediates, such as enolate ions, which can participate in various nucleophilic substitution and addition reactions . These intermediates can interact with molecular targets, leading to the formation of new chemical bonds and the synthesis of desired products.
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler analog of diethyl 2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]propanedioate, used in similar synthetic applications.
Diethyl Ethoxymethylenemalonate: Another derivative of malonic ester, used in the synthesis of pyrido[3,2-e]pyrimido[1,2-c]pyrimidines and other heterocyclic compounds.
Uniqueness
This compound is unique due to the presence of ethoxyphenoxy and ethoxyethyl groups, which impart distinct chemical properties and reactivity compared to other malonic ester derivatives .
Properties
IUPAC Name |
diethyl 2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O7/c1-4-23-15-8-7-9-16(14-15)26-13-12-22-11-10-17(18(20)24-5-2)19(21)25-6-3/h7-9,14,17H,4-6,10-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDMXPXNHGOXNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOCCC(C(=O)OCC)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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